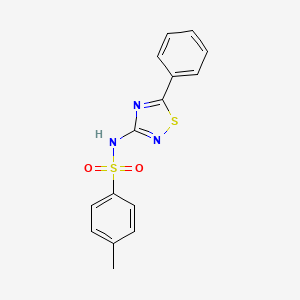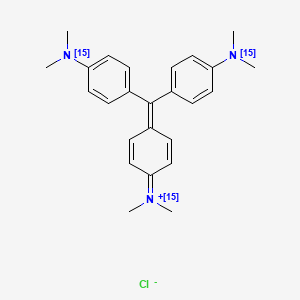
5E,7Z-Dodecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5E,7Z-Dodecadien-1-ol is an organic compound characterized by its diene structure, which includes two double bonds at the 5th and 7th positions of a 12-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5E,7Z-Dodecadien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-dodecanol or 1-dodecene.
Formation of Double Bonds:
Hydroboration-Oxidation: One common method involves hydroboration-oxidation, where the diene is first hydroborated to form an organoborane intermediate, which is then oxidized to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts such as palladium or nickel to facilitate the formation of the diene structure.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
5E,7Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).
Major Products
Oxidation: Dodecadienal, dodecadienoic acid.
Reduction: Dodecane.
Substitution: Dodecadienyl chloride, dodecadienyl tosylate.
Wissenschaftliche Forschungsanwendungen
5E,7Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in pheromone communication in insects, particularly in moth species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism by which 5E,7Z-Dodecadien-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways related to pheromone detection in insects or metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5E,7E-Dodecadien-1-ol: Similar structure but with different double bond configuration.
5Z,7Z-Dodecadien-1-ol: Both double bonds are in the cis configuration.
Dodecanol: Saturated alcohol without double bonds.
Uniqueness
5E,7Z-Dodecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration makes it particularly effective in pheromone communication and as a synthetic intermediate in organic chemistry.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(5E,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7+ |
InChI-Schlüssel |
JUDKGQZMLJXRJX-IGTJQSIKSA-N |
Isomerische SMILES |
CCCC/C=C\C=C\CCCCO |
Kanonische SMILES |
CCCCC=CC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)




![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)

